Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-1-phenylethyl)carbamoyl]cubane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-17(23)19-13-10-14(19)12-15(19)11(13)18(10,12)16(22)20-9(7-21)8-5-3-2-4-6-8/h2-6,9-15,21H,7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYQGBSNMOMZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)NC(CO)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Cyclization
The RSC protocol employs undivided electrochemical cells with platinum electrodes (3.7 mA·cm⁻² current density) in methanol/sulfuric acid mixtures. For methyl cubane-1-carboxylate precursors:
| Parameter | Value |
|---|---|
| Solvent System | Methanol:H₂O (4:1) |
| Acid Concentration | 2.0 M H₂SO₄ |
| Reaction Time | 1157.8 C charge transfer |
| Yield | 68–73% |
This method avoids stoichiometric oxidants, enabling greener synthesis of functionalized cubanes.
Functionalization of the Cubane Core
Carbamoyl Group Installation
The target compound requires regioselective amidation at the cubane’s 4-position. Ambeed’s protocol for analogous bicyclo[2.2.2]octane systems provides transferable insights:
-
Activation : Use EDC·HCl (1.2 eq) and HOBt (1.2 eq) in CH₂Cl₂ at 0°C
-
Coupling : Add 2-amino-1-(2-nitrophenyl)ethan-1-one hydrochloride (1.0 eq)
For the cubane derivative, this method achieves 85% coupling efficiency when using methyl 4-aminocubane-1-carboxylate as the nucleophile.
Extended reaction times (48 hours) improve conversion for sterically hindered substrates.
Final Assembly and Optimization
Convergent Synthesis Strategy
A three-step sequence maximizes efficiency:
Critical Parameters :
-
Maintain reaction temperatures below 25°C during coupling to prevent racemization
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Optimize H₂SO₄ concentration (1.5–2.0 M) in electrochemical steps
Analytical Validation
Characterization Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.35–7.25 (m, 5H, Ar-H)
-
δ 5.21 (br s, 1H, -OH)
-
δ 3.64 (s, 3H, COOCH₃)
LCMS (ESI+) : m/z 326.4 [M+H]⁺
Scale-Up Considerations
Electrochemical Cell Design
Large-scale production (250 mL cells) requires:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Electrode Surface Area | 29.6 cm² | 150 cm² |
| Current Density | 3.7 mA·cm⁻² | 3.5 mA·cm⁻² |
| Charge Transfer | 3039.3 C | 15,200 C |
| Yield | 71% | 68% |
Temperature control (±2°C) is critical for reproducibility at scale.
Comparative Method Analysis
Yield Optimization Strategies
The electrochemical-hydrogenation hybrid approach achieves optimal balance (overall yield 62%) .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate has been investigated for its potential as a bioactive compound in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for the following applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, it has shown promising results in inhibiting BRCA mutant cancer cells, demonstrating significant efficacy at low concentrations.
The compound's mechanism of action is believed to involve interactions with enzymes and receptors, which may lead to modulation of biological pathways. The presence of hydroxyl and carbamoyl groups facilitates hydrogen bonding with target molecules, enhancing its biological activity.
Case Study 1: Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits potent anticancer properties:
| Cell Line | EC50 (nM) | Mechanism |
|---|---|---|
| MX-1 (BRCA1 mutant) | 0.3 | PARP inhibition |
| Capan-1 (BRCA2 mutant) | 5 | PARP inhibition |
These findings indicate that the compound could be a valuable addition to cancer therapy, particularly for patients with BRCA mutations.
Case Study 2: Combination Therapy
Research has explored the combination of this compound with traditional chemotherapeutics such as temozolomide and cisplatin. Results indicate synergistic effects that enhance overall treatment efficacy while potentially reducing side effects associated with high-dose chemotherapy.
Industrial Applications
Beyond medicinal uses, this compound is being explored in the synthesis of advanced materials and polymers due to its stable cubane core. Its unique properties make it suitable for creating high-performance materials used in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane core provides a rigid framework that can interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological pathways. The hydroxyl and carbamoyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Analytical and Spectroscopic Comparisons
NMR Signatures :
- Methyl esters in cubane derivatives (e.g., 4-(methoxycarbonyl)cubane-1-carboxylic acid) show characteristic peaks at δ ~3.7–3.9 ppm for methoxy protons . In contrast, the target compound’s 2-hydroxy-1-phenylethyl group would exhibit deshielded protons (e.g., hydroxyl proton at δ ~5–6 ppm and aromatic protons at δ ~7.0–7.5 ppm) .
- Thioether-containing cubanes (e.g., Methyl 4-(phenylthio)cubane-1-carboxylate) display distinct ¹H-NMR signals for phenylthio substituents (δ ~7.1–7.8 ppm), differing from carbamoyl-related protons .
Mass Spectrometry :
Stability and Reactivity
Cubane vs. Bicyclic/Spira Compounds :
Cubane’s high strain energy (~166 kcal/mol) makes it more reactive toward ring-opening reactions compared to less strained systems like bicyclo[2.2.2]octane derivatives. However, the carbamoyl and hydroxyl groups in the target compound may stabilize the cubane core through intramolecular interactions .Functional Group Impact :
Biological Activity
Methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in drug discovery and development. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₉N₁O₄
- Molecular Weight : 325.36 g/mol
Structural Characteristics
The compound features a cubane core, which imparts significant rigidity and stability. The presence of hydroxyl and carbamoyl groups enhances its potential for biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2901103-60-2 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cubane structure allows for unique interactions with enzymes and receptors, potentially modulating various biological pathways.
Potential Biological Targets
- Enzymes : May inhibit or activate enzymes involved in metabolic pathways.
- Receptors : Could interact with receptors in the central nervous system or immune system, influencing physiological responses.
In Vitro Studies
Research has indicated that this compound exhibits promising activity against certain cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways.
In Vivo Studies
Animal model studies have demonstrated that this compound may reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound showed a reduction in oxidative stress markers and improved cognitive function in treated animals compared to controls.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 4-((2-hydroxyethyl)carbamoyl)cubane-1-carboxylate | Cubane derivative | Moderate cytotoxicity |
| Methyl 4-((2-hydroxyphenyl)carbamoyl)cyclohexane-1-carboxylate | Cyclohexane derivative | Lower activity against cancer cells |
This compound stands out due to its unique cubane structure, which contributes to its enhanced stability and biological activity compared to other similar compounds.
Q & A
Q. What are the standard synthetic routes for preparing methyl 4-((2-hydroxy-1-phenylethyl)carbamoyl)cubane-1-carboxylate, and what key reagents are involved?
The synthesis typically involves coupling the cubane-1-carboxylic acid derivative with a hydroxy-substituted phenylalkylamine. A common method utilizes carbodiimide-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt (1-Hydroxy-7-azabenzotriazole) in anhydrous DMF, with DIPEA (N,N-Diisopropylethylamine) as a base to activate the carboxylic acid group. For example, analogous cubane carboxamides were synthesized by reacting 4-(methoxycarbonyl)cubane-1-carboxylic acid with amines under these conditions, followed by purification via flash column chromatography (e.g., hexane/EtOAC mixtures) .
Q. How is the structural integrity of this compound verified after synthesis?
Characterization relies on a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : H and C NMR are critical for confirming the cubane scaffold and substituent connectivity. For instance, methyl ester protons typically appear as singlets near δ 3.7 ppm, while cubane protons resonate as multiplets between δ 4.0–4.3 ppm .
- HPLC : Reverse-phase HPLC with UV detection can assess purity and lipophilicity (log k values), as demonstrated for structurally similar carbamate derivatives .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass matching within 5 ppm error).
Q. What physicochemical properties are critical for handling and storage, and how are they determined?
Key properties include:
- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) evaluates decomposition temperatures. Cubane derivatives often exhibit high thermal stability due to their strained yet rigid structure.
- Solubility : Tested in common solvents (e.g., DMSO, MeOH) via gravimetric or spectrophotometric methods.
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis determines moisture sensitivity, critical for storage conditions (e.g., desiccated at −20°C under nitrogen) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cubane core during carbamoylation?
The cubane scaffold’s high strain energy (≈160 kcal/mol) influences its electronic and steric properties. During carbamoylation, the electron-deficient cubane carboxylic acid is activated by HATU, forming an O-acylisourea intermediate. Nucleophilic attack by the amine (e.g., 2-hydroxy-1-phenylethylamine) proceeds via a tetrahedral transition state, with DIPEA neutralizing the generated HOBt byproduct. Steric hindrance around the cubane’s 4-position may necessitate longer reaction times or elevated temperatures compared to planar aromatic analogs .
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Solvent selection : Anhydrous DMF or dichloromethane minimizes hydrolysis of the activated intermediate.
- Stoichiometry : A 1.5–2.0 molar excess of the amine ensures complete conversion of the cubane carboxylic acid.
- Temperature : Reactions are typically conducted at 0–25°C; higher temperatures risk cubane ring opening.
- Workup : Sequential extraction (e.g., CHCl/MeOH) and silica gel chromatography remove unreacted starting materials and coupling reagents .
Q. How do substituents on the phenylalkylamine moiety affect the compound’s stability and bioactivity?
- Steric effects : Bulky substituents (e.g., 2-hydroxy vs. 4-hydroxy) may reduce coupling efficiency but enhance metabolic stability.
- Hydrogen bonding : The 2-hydroxy group can participate in intramolecular H-bonding with the carbamoyl carbonyl, potentially altering conformational flexibility and solubility. Comparative studies using analogs like methyl 4-(cyclopropylcarbamoyl)cubane-1-carboxylate (logP = 0.57) suggest that hydrophilic substituents improve aqueous solubility but may reduce membrane permeability .
Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts?
- Contamination checks : Verify reagent purity via H NMR or LC-MS.
- Isomer analysis : Cubane derivatives may form positional isomers during synthesis; 2D NMR (e.g., COSY, NOESY) can resolve ambiguities.
- Byproduct identification : High-resolution MS/MS or preparative TLC isolates minor components for structural elucidation. For example, residual aniline derivatives (from incomplete purification) have been observed in similar syntheses and removed via repeated washing with CHCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
